molecular formula C13H20O2 B14378939 11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one CAS No. 88046-51-9

11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one

Cat. No.: B14378939
CAS No.: 88046-51-9
M. Wt: 208.30 g/mol
InChI Key: FLRCVPYJIHXZSH-UHFFFAOYSA-N
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Description

11-Ethoxybicyclo[531]undec-1(11)-en-4-one is a bicyclic compound with a unique structure that includes an ethoxy group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one typically involves multiple steps. One common method starts with the reduction of 11-oxobicyclo[5.3.1]undecane using lithium aluminum hydride to produce 11-hydroxybicyclo[5.3.1]undecane . This intermediate is then converted to the corresponding methanesulfonate ester, which, when treated with potassium tert-butoxide in refluxing tert-butyl alcohol, yields bicyclo[5.3.1]undec-1(11)-ene

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its functional groups, which can participate in different chemical reactions. The ethoxy group and the ketone functional group play crucial roles in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one is unique due to the presence of the ethoxy group and the ketone functional group, which impart distinct chemical properties and reactivity compared to other similar bicyclic compounds.

Properties

CAS No.

88046-51-9

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

11-ethoxybicyclo[5.3.1]undec-1(11)-en-4-one

InChI

InChI=1S/C13H20O2/c1-2-15-13-10-4-3-5-11(13)7-9-12(14)8-6-10/h10H,2-9H2,1H3

InChI Key

FLRCVPYJIHXZSH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2CCCC1CCC(=O)CC2

Origin of Product

United States

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